5-Hydroxyrofecoxib: Mechanism of Formation and Metabolic Fate
5-Hydroxyrofecoxib: Mechanism of Formation and Metabolic Fate
[1][2][3]
Executive Summary
The metabolic profiling of rofecoxib (Vioxx) reveals a complex dichotomy between cytosolic reduction and microsomal oxidation. While the major metabolic route involves the reduction of the furanone ring, the formation of 5-hydroxyrofecoxib represents a critical oxidative pathway catalyzed primarily by Cytochrome P450 enzymes.[1] This metabolite is not merely a clearance product; it exists in a dynamic equilibrium involving ring opening and "back-reduction" to the parent compound, a cycle that may contribute to the drug's extended half-life and unique pharmacokinetic profile. Furthermore, the oxidation at the C5 position is mechanistically linked to the formation of reactive maleic anhydride derivatives, which have been implicated in protein adduction and oxidative stress.
Structural Basis and Metabolic Susceptibility
Rofecoxib is chemically defined as 4-[4-(methylsulfonyl)phenyl]-3-phenyl-2(5H)-furanone .[2] The core pharmacophore is the central furanone (lactone) ring.
The C5 Reaction Center
The C5 position of the furanone ring is the primary site for oxidative attack. In the parent molecule, C5 is a methylene group (
-
Inductive Effects: Proximity to the electronegative lactone oxygen.
-
Hyperconjugation: Interaction with the adjacent
-system of the -unsaturated carbonyl.
The transformation to 5-hydroxyrofecoxib involves the conversion of this methylene group to a hemiacetal (
| Parameter | Rofecoxib (Parent) | 5-Hydroxyrofecoxib (Metabolite) |
| C5 Hybridization | ||
| Chemical Nature | Stable Lactone | Cyclic Hemiacetal / Lactol |
| Stability | High (Solid state) | Unstable; prone to ring opening |
| Key Reactivity | Electrophilic Michael acceptor | Precursor to Anhydride formation |
Enzymatic Mechanism of Formation
The formation of 5-hydroxyrofecoxib is an oxidative process, distinct from the cytosolic ketoreductase pathway that generates dihydro-metabolites.
Primary Catalysts
Research using human liver microsomes (HLM) and recombinant enzymes has identified the specific isoforms responsible for this biotransformation:
-
CYP3A4: The dominant catalyst, accounting for approximately 60% of the intrinsic clearance via this pathway.[1]
-
CYP1A2: A secondary catalyst, contributing approximately 30% .[1]
-
CYP2C9 / CYP2D6: Minimal to negligible contribution.[1]
Catalytic Cycle (P450-Mediated)
The reaction follows the canonical P450 radical rebound mechanism:
-
Substrate Binding: Rofecoxib binds to the active site of CYP3A4, positioning the C5-methylene group near the heme-iron oxidant.
-
Hydrogen Abstraction: The high-valent iron-oxo species (Compound I,
) abstracts a hydrogen atom from the C5 position.-
Intermediate: A carbon-centered radical is formed at C5 (
).
-
-
Oxygen Rebound: The hydroxyl radical bound to the iron recombines with the carbon radical.
-
Product: 5-hydroxyrofecoxib is released, regenerating the resting state of the enzyme.
-
Non-P450 Pathways
In liver S9 fractions (which contain both microsomes and cytosol), an NAD+-dependent oxidative pathway has also been observed.[3] This suggests that certain cytosolic dehydrogenases may also be capable of oxidizing the furanone ring, although the P450 route dominates in microsomal preparations.
The "Futile Cycle": Back-Reduction and Ring Opening
A critical feature of 5-hydroxyrofecoxib is its participation in a reversible metabolic loop.[4] Unlike typical Phase I metabolites that undergo conjugation and excretion, 5-hydroxyrofecoxib can be reverted to the parent drug.
Mechanism of Back-Reduction
In the presence of cytosolic fractions and NADPH, 5-hydroxyrofecoxib undergoes reduction back to rofecoxib.[3] This "futile cycle" (Parent
Ring Opening Equilibrium
As a lactol, 5-hydroxyrofecoxib exists in equilibrium with its acyclic tautomer, a
-
Closed Form: 5-hydroxy-2(5H)-furanone.[2]
-
Open Form: 4-hydroxy-4-[4-(methylsulfonyl)phenyl]-3-phenyl-but-2-enoic acid (or tautomer).
This instability complicates isolation and quantification, requiring careful control of pH during bioanalysis.
Downstream Toxicity: The Anhydride Link
The formation of 5-hydroxyrofecoxib is mechanistically linked to the idiosyncratic toxicity observed with rofecoxib.
The Maleic Anhydride Hypothesis: Oxidative metabolism at the C5 and C4 positions can lead to the formation of a 3,4-disubstituted maleic anhydride . This species is highly electrophilic and reactive toward nucleophilic amino acid residues (e.g., lysine, cysteine) on proteins.
-
Pathway: Rofecoxib
5-Hydroxyrofecoxib [Oxidation/Elimination] Maleic Anhydride Derivative. -
Consequence: Protein adduction, hapten formation, and potential immunotoxicity.
Visualization of Metabolic Pathways
The following diagram illustrates the oxidative formation of 5-hydroxyrofecoxib, its equilibrium with the ring-opened form, and the competing reductive pathways.
Caption: Metabolic divergence of Rofecoxib showing the oxidative CYP-mediated pathway to 5-hydroxyrofecoxib and the reversible nature of this transformation.
Experimental Protocols
In Vitro Synthesis and Identification
To study the formation kinetics of 5-hydroxyrofecoxib, the following protocol utilizing Human Liver Microsomes (HLM) is recommended. This system isolates the oxidative pathway from the cytosolic reductases.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Rofecoxib Stock (10 mM in DMSO).
Workflow:
-
Preparation: Dilute HLM to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Pre-incubation: Add Rofecoxib (final conc. 10
M) and pre-incubate at 37°C for 5 minutes. -
Initiation: Add NADPH generating system to initiate the reaction.
-
Incubation: Incubate at 37°C with shaking.
-
Timepoints: 0, 5, 10, 20, 30, 60 min.
-
-
Termination: Quench aliquots with ice-cold Acetonitrile (containing internal standard, e.g., Warfarin) in a 1:1 ratio.
-
Processing: Centrifuge at 10,000 x g for 10 min to pellet proteins. Collect supernatant.
-
Analysis: Analyze via LC-MS/MS.
LC-MS/MS Parameters for Detection
Due to the polarity change at C5, 5-hydroxyrofecoxib elutes earlier than the parent on reverse-phase columns.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 min |
| Ionization | ESI Positive Mode |
| MRM Transition (Parent) | |
| MRM Transition (5-OH) |
Critical Note on Stability: Samples should be analyzed immediately or stored at -80°C. The equilibrium with the ring-opened acid is pH-dependent; maintaining a slightly acidic pH in the mobile phase helps stabilize the lactone form during chromatography.
References
-
Metabolism of rofecoxib in vitro using human liver subcellular fractions. Source: Drug Metabolism and Disposition (PubMed) URL:[Link] Context: Defines the role of CYP3A4/1A2 in 5-hydroxy formation and the cytosolic back-reduction.
-
Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib. Source: Drug Metabolism and Disposition (PubMed) URL:[Link] Context: Establishes the "futile cycle" and the use of stable isotopes to track ring opening.
-
Mechanism of the solution oxidation of rofecoxib under alkaline conditions. Source: Pharmaceutical Research (PubMed) URL:[Link] Context: details the chemical mechanism of oxidation at C5 and anhydride formation.
-
A biological rationale for the cardiotoxic effects of rofecoxib. Source: Journal of Clinical Investigation (PubMed) URL:[Link] Context: Links the oxidative metabolism and maleic anhydride formation to observed toxicity.[5]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. 5-Hydroxyrofecoxib | C17H14O5S | CID 9973893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of rofecoxib in vitro using human liver subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat: evidence for transient ring opening of a substituted 2-furanone derivative using stable isotope-labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A biological rationale for the cardiotoxic effects of rofecoxib: comparative analysis with other COX-2 selective agents and NSAids - PubMed [pubmed.ncbi.nlm.nih.gov]
